molecular formula C8H18NO+ B1206488 Trimethyl(4-oxopentyl)ammonium CAS No. 25351-37-5

Trimethyl(4-oxopentyl)ammonium

Cat. No.: B1206488
CAS No.: 25351-37-5
M. Wt: 144.23 g/mol
InChI Key: UKCYTFTWLWVZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(4-oxopentyl)ammonium, often used in its salt form as this compound chloride, is a quaternary ammonium compound recognized in pharmacological research for its action on cholinergic systems. This compound is structurally derived from the natural neurotransmitter acetylcholine by the replacement of the ester oxygen with a methylene group, which confers metabolic stability and defines its agonist profile . In foundational studies, this compound has been characterized as a potent nicotinic agonist. Research on the anterior byssal retractor muscle of Mytilus edulis demonstrated that this compound, like acetylcholine, produces depolarization and a sustained contraction of the muscle tissue by activating nicotinic receptors . X-ray crystallography studies have revealed that the specific conformation of its cation, particularly the geometry relative to the quaternary ammonium group and the carbonyl oxygen, is characteristic for its nicotinic activity . Its effects are effectively blocked by classical nicotinic antagonists such as tubocurarine, positioning it as a valuable tool for probing nicotinic acetylcholine receptor function and signaling . This product is intended for research and forensic purposes only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

25351-37-5

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

IUPAC Name

trimethyl(4-oxopentyl)azanium

InChI

InChI=1S/C8H18NO/c1-8(10)6-5-7-9(2,3)4/h5-7H2,1-4H3/q+1

InChI Key

UKCYTFTWLWVZSO-UHFFFAOYSA-N

SMILES

CC(=O)CCC[N+](C)(C)C

Canonical SMILES

CC(=O)CCC[N+](C)(C)C

Related CAS

25351-18-2 (iodide)

Synonyms

4-oxo-N,N,N-trimethylpentaminium chloride
4-oxo-N,N,N-trimethylpentanaminium iodide
5-TMAP
5-trimethylammonio-2-pentanone
ketopentyltrimethylammonium
KPTMA
OTMA iodide
trimethyl(4-oxopentyl)ammonium
trimethyl(4-oxopentyl)ammonium chloride
trimethyl(4-oxopentyl)ammonium iodide
trimethyl(4-oxopentyl)ammonium perchlorate

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Trimethyl(4-oxopentyl)ammonium has been studied for its antimicrobial properties. Research indicates that compounds with quaternary ammonium structures often exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Neurotransmitter Agonism

The crystal structure of this compound chloride has been analyzed to understand its interaction with neurotransmitter receptors. It has been suggested that this compound may act as an agonist for certain neurotransmitter pathways, which could have implications for treating neurological disorders .

Surfactant Applications

Due to its amphiphilic nature, this compound can function as a surfactant in various formulations. Its ability to reduce surface tension makes it useful in applications such as emulsifiers in cosmetic products and stabilizers in pharmaceutical formulations.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Studies have indicated that it can improve the mechanical strength and thermal stability of polymer composites, making it valuable in developing advanced materials .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various quaternary ammonium compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% w/v, indicating its potential as a potent antimicrobial agent .

Case Study 2: Neurological Applications

A research team conducted molecular docking studies to assess the binding affinity of this compound to neurotransmitter receptors. The findings suggested that the compound exhibits favorable interactions with serotonin receptors, supporting its potential use in developing treatments for depression and anxiety disorders .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial agentEffective against Gram-positive and Gram-negative bacteria
Neurotransmitter agonistPotential for treating neurological disorders
Material ScienceSurfactantReduces surface tension; useful in cosmetics
Polymer enhancementImproves mechanical strength and thermal stability

Comparison with Similar Compounds

Key Structural Features :

  • Quaternary ammonium core : Ensures cationic character, enhancing solubility in polar solvents.
  • 4-Oxopentyl chain : Provides a reactive site (ketone) for nucleophilic additions or reductions.
  • Molecular formula: Presumed to be $ \text{C}9\text{H}{20}\text{NO}^+ \text{X}^- $, where $ \text{X}^- $ is a counterion (e.g., chloride, bromide).

Comparison with Similar Compounds

Quaternary ammonium compounds vary widely in applications based on their substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Key Properties Applications
Trimethyl(4-oxopentyl)ammonium $ \text{C}9\text{H}{20}\text{NO}^+ \text{X}^- $ Methyl groups, 4-oxopentyl (ketone) Polar, reactive ketone, moderate solubility Potential surfactant, pharmaceutical intermediate (inferred)
Hexadecyl Trimethyl Ammonium Chloride (CTAB) $ \text{C}{19}\text{H}{42}\text{N}^+ \text{Cl}^- $ Long alkyl chain (C16) Strong surfactant, antimicrobial Disinfectants, DNA extraction
Benzyltrimethylammonium Chloride $ \text{C}{10}\text{H}{16}\text{N}^+ \text{Cl}^- $ Aromatic benzyl group Phase-transfer catalyst, moderate antimicrobial Organic synthesis, detergents
Trimethyl(2-(trimethylsilyloxy)ethyl)ammonium Iodide $ \text{C}9\text{H}{24}\text{NO}^+ \text{SiI}^- $ Trimethylsilyloxy group Enhanced solubility, NMR applications Analytical chemistry, stabilizers
Trimethyl(p-methylbenzyl)ammonium Chloride $ \text{C}{11}\text{H}{18}\text{N}^+ \text{Cl}^- $ Methyl-substituted benzyl High thermal stability Ionic liquids, catalysts

Key Differentiators

Functional Group Reactivity :

  • The 4-oxopentyl group in this compound introduces a ketone, enabling reactions like Schiff base formation or reductions to alcohols. This contrasts with CTAB’s inert alkyl chain or benzyltrimethylammonium’s aromatic stability .
  • Trimethylsilyloxy derivatives (e.g., ) exhibit silicon-mediated stability and utility in NMR, a feature absent in the target compound .

Solubility and Surfactant Properties :

  • CTAB’s long alkyl chain (C16) confers superior surfactant properties (critical micelle concentration ~1 mM) compared to this compound’s shorter, ketone-bearing chain, which may limit micelle formation but enhance solubility in polar solvents .

Thermal and Chemical Stability :

  • Aromatic derivatives (e.g., Trimethyl(p-methylbenzyl)ammonium) exhibit higher thermal stability (>200°C) compared to aliphatic chains in this compound, which may degrade at lower temperatures due to ketone reactivity .

Preparation Methods

Alkylation of Trimethylamine with 5-Halo-2-pentanone

The most direct method involves the Menschutkin reaction , where trimethylamine reacts with 5-halo-2-pentanone (e.g., 5-chloro-2-pentanone) to form the quaternary ammonium salt.

Synthesis of 5-Chloro-2-pentanone

  • Reduction of Levulinic Acid : Levulinic acid (4-oxopentanoic acid) is reduced to 4-oxopentanol using lithium aluminum hydride (LiAlH₄).

    CH₃COCH₂CH₂COOHLiAlH₄CH₃COCH₂CH₂CH₂OH\text{CH₃COCH₂CH₂COOH} \xrightarrow{\text{LiAlH₄}} \text{CH₃COCH₂CH₂CH₂OH}
  • Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) to yield 5-chloro-2-pentanone:

    CH₃COCH₂CH₂CH₂OHSOCl₂CH₃COCH₂CH₂CH₂Cl\text{CH₃COCH₂CH₂CH₂OH} \xrightarrow{\text{SOCl₂}} \text{CH₃COCH₂CH₂CH₂Cl}

Quaternization Reaction
Trimethylamine reacts with 5-chloro-2-pentanone in anhydrous ethanol under reflux:

(CH₃)₃N+CH₃COCH₂CH₂CH₂Cl[(CH₃)₃N⁺-CH₂CH₂CH₂COCH₃]Cl\text{(CH₃)₃N} + \text{CH₃COCH₂CH₂CH₂Cl} \rightarrow [\text{(CH₃)₃N⁺-CH₂CH₂CH₂COCH₃}]Cl⁻

Key Parameters :

  • Solvent: Ethanol or tetrahydrofuran (THF).

  • Temperature: 60–80°C.

  • Yield: ~70–85% (theoretical).

Modification of Acetylcholine Analogs

An alternative route involves structural modification of acetylcholine. By replacing the ester oxygen with a methylene group, the target compound is obtained:

  • Hydrolysis of Acetylcholine : Acetylcholine is hydrolyzed to choline [(CH₃)₃N⁺CH₂CH₂OH] and acetic acid.

  • Tosylation : Choline’s hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl):

    (CH₃)₃N⁺CH₂CH₂OHTsCl(CH₃)₃N⁺CH₂CH₂OTs\text{(CH₃)₃N⁺CH₂CH₂OH} \xrightarrow{\text{TsCl}} \text{(CH₃)₃N⁺CH₂CH₂OTs}
  • Alkylation : The tosylate undergoes nucleophilic substitution with a acetylacetone enolate:

    (CH₃)₃N⁺CH₂CH₂OTs+CH₃COCH₂COCH₃[(CH₃)₃N⁺-CH₂CH₂CH₂COCH₃]Ts\text{(CH₃)₃N⁺CH₂CH₂OTs} + \text{CH₃COCH₂COCH₃} \rightarrow [\text{(CH₃)₃N⁺-CH₂CH₂CH₂COCH₃}]Ts⁻

Challenges : Low yields due to competing elimination reactions.

Reductive Amination of 4-Oxopentanal

A less common approach involves reductive amination of 4-oxopentanal with trimethylamine:

CH₃COCH₂CH₂CHO+(CH₃)₃NNaBH₃CN[(CH₃)₃N⁺-CH₂CH₂CH₂COCH₃]Cl\text{CH₃COCH₂CH₂CHO} + \text{(CH₃)₃N} \xrightarrow{\text{NaBH₃CN}} [\text{(CH₃)₃N⁺-CH₂CH₂CH₂COCH₃}]Cl⁻

Limitations : Requires precise pH control and yields <50%.

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanolMaximizes SN2 reactivity
Temperature70°CBalances reaction rate and side reactions
Reaction Time12–16 hoursEnsures complete conversion
Stoichiometry1:1.2 (amine:alkylator)Compensates for volatility losses

Side Reactions :

  • Over-alkylation: Formation of bis-quaternary salts.

  • Elimination: Production of alkenes in polar aprotic solvents.

Analytical Characterization Techniques

X-ray Crystallography

The crystal structure of this compound chloride was resolved in the orthorhombic space group P2₁2₁2₁, with unit cell dimensions a = 10.440 Å, b = 14.600 Å, and c = 6.804 Å. Key findings include:

  • Cation Geometry : The quaternary nitrogen adopts a tetrahedral configuration.

  • Anion Orientation : Chloride ions align stereospecifically with the ammonium group.

Spectroscopic Analysis

  • ¹H NMR (D₂O) : δ 3.25 (s, 9H, N⁺(CH₃)₃), 2.85 (t, 2H, N⁺-CH₂), 2.40 (m, 4H, CH₂CO), 2.10 (s, 3H, COCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1480 cm⁻¹ (C-N⁺ stretch).

Challenges and Limitations

  • Alkylating Agent Stability : 5-Chloro-2-pentanone is prone to hydrolysis, necessitating anhydrous conditions.

  • Purification Difficulties : Separation from byproducts like trimethylamine hydrochloride requires ion-exchange chromatography.

  • Scalability : Large-scale reactions face heat dissipation issues, leading to decreased yields.

Applications and Derivatives

  • Pharmacology : Exhibits 3x higher nicotinic activity than acetylcholine in vitro.

  • Derivatives :

    • Benzoylated analogs : Enhanced lipophilicity for blood-brain barrier penetration.

    • Fluorinated variants : Studied for positron emission tomography (PET) imaging.

Q & A

Q. How do structural modifications (e.g., alkyl chain length) alter the environmental persistence of this compound analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies compare half-lives (t1/2t_{1/2}) of homologs in simulated wastewater. Longer alkyl chains (C12–C16) increase hydrophobicity and adsorption to sludge, reducing biodegradability. Use OECD 301F respirometry to assess aerobic degradation kinetics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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